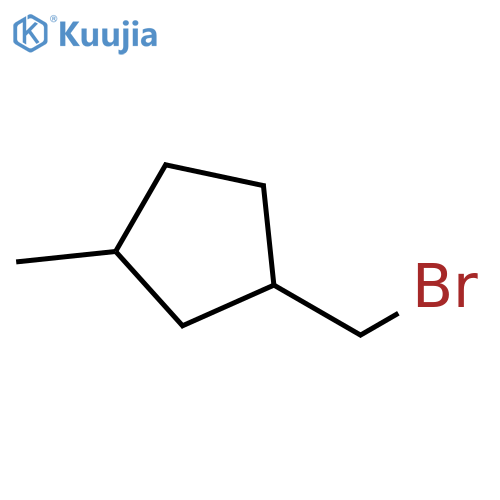

Cas no 23034-27-7 (1-(bromomethyl)-3-methylcyclopentane)

23034-27-7 structure

商品名:1-(bromomethyl)-3-methylcyclopentane

1-(bromomethyl)-3-methylcyclopentane 化学的及び物理的性質

名前と識別子

-

- 1-(bromomethyl)-3-methylcyclopentane

- 1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers

-

- MDL: MFCD20624081

- インチ: 1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3

- InChIKey: JCORFEUVKWJDFB-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)CCC(C)C1

計算された属性

- せいみつぶんしりょう: 176.02006g/mol

- どういたいしつりょう: 176.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 70.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0Ų

1-(bromomethyl)-3-methylcyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2980180-2.5g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95.0% | 2.5g |

$1707.0 | 2025-03-19 | |

| Enamine | EN300-2980180-1g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95% | 1g |

$871.0 | 2023-09-06 | |

| Aaron | AR01FM2W-5g |

1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |

23034-27-7 | 95% | 5g |

$3497.00 | 2023-12-14 | |

| A2B Chem LLC | AY06972-2.5g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95% | 2.5g |

$1832.00 | 2024-04-20 | |

| A2B Chem LLC | AY06972-1g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95% | 1g |

$952.00 | 2024-04-20 | |

| Aaron | AR01FM2W-10g |

1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |

23034-27-7 | 95% | 10g |

$5176.00 | 2023-12-14 | |

| Aaron | AR01FM2W-250mg |

1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |

23034-27-7 | 95% | 250mg |

$618.00 | 2025-02-10 | |

| 1PlusChem | 1P01FLUK-2.5g |

1-(bromomethyl)-3-methylcyclopentane, Mixture of diastereomers |

23034-27-7 | 95% | 2.5g |

$2172.00 | 2024-05-24 | |

| Enamine | EN300-2980180-10.0g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95.0% | 10.0g |

$3746.0 | 2025-03-19 | |

| Enamine | EN300-2980180-0.1g |

1-(bromomethyl)-3-methylcyclopentane |

23034-27-7 | 95.0% | 0.1g |

$301.0 | 2025-03-19 |

1-(bromomethyl)-3-methylcyclopentane 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

23034-27-7 (1-(bromomethyl)-3-methylcyclopentane) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量